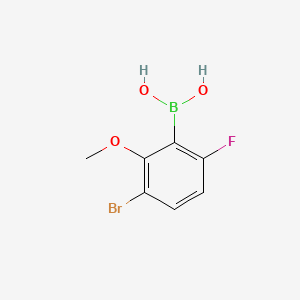

3-Bromo-6-fluoro-2-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-6-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEJISGIPNUDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659386 | |

| Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-30-8 | |

| Record name | B-(3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications

CAS Number: 957120-30-8

This technical guide provides an in-depth overview of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a probable synthetic route, and its application in carbon-carbon bond formation.

Chemical Properties and Data

This compound is a halogenated and methoxy-substituted phenylboronic acid. Its unique substitution pattern makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]

| Property | Value | Reference |

| CAS Number | 957120-30-8 | [4][5][6] |

| Molecular Formula | C₇H₇BBrFO₃ | [4][5] |

| Molecular Weight | 248.84 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 130-135 °C |

Synthesis Protocol: Lithiation-Borylation Approach

Reaction Scheme:

A plausible synthetic pathway for this compound.

Materials:

-

2-bromo-4-fluoro-1-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-bromo-4-fluoro-1-methoxybenzene and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[8][9]

-

Borylation: Trimethyl borate is added dropwise to the cooled solution, again keeping the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[8][9]

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (2-3 times).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the desired this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or substituted aromatic structures.[3] These structures are prevalent in many biologically active compounds.[2]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

The degassed solvent system is added, and the reaction mixture is heated (typically between 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its preparation via a lithiation-borylation pathway and its subsequent use in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols and data presented in this guide offer a comprehensive resource for scientists working with this compound.

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | 957120-30-8 [chemicalbook.com]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

This technical guide provides a comprehensive overview of the chemical properties, safety, and applications of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

This compound, with the CAS Number 957120-30-8, is a substituted phenylboronic acid. These compounds are of significant interest in organic synthesis, primarily for their utility in carbon-carbon bond-forming reactions.

| Property | Value | Source |

| CAS Number | 957120-30-8 | [1][2] |

| Molecular Formula | C₇H₇BBrFO₃ | [1] |

| Molecular Weight | 248.84 g/mol | [1][3] |

| Purity | Typically ≥96% | [3] |

| Appearance | Solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data:

Safety and Handling

The following safety information is based on data for structurally similar compounds and should be used as a guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Storage and Handling:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep container tightly closed.

-

Handle in a fume hood with adequate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The presence of the bromo, fluoro, and methoxy substituents on the phenyl ring allows for the introduction of this specific functionality into a wide range of organic molecules, making it a valuable tool in the synthesis of complex pharmaceuticals and functional materials.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are typically developed in-house by research organizations. However, a general procedure for a Suzuki-Miyaura coupling reaction is provided below as a starting point. Researchers must optimize conditions for their specific substrates.

General Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers chemists the ability to introduce specific electronic and steric properties into target molecules. As with all chemical reagents, proper safety precautions must be observed during its handling and use. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 957120-30-8 [chemicalbook.com]

- 3. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]

- 4. 2-溴-6-氟-3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound(957120-30-8) 1H NMR [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in Synthetic Chemistry and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides essential information on 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in medicinal chemistry. It details the physicochemical properties, a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the context of kinase inhibitor development. This document serves as a practical resource for researchers engaged in the synthesis of novel small molecule therapeutics.

Compound Properties

This compound is a substituted phenylboronic acid commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern makes it a valuable reagent for introducing a specific fluorinated and methoxylated phenyl motif into target molecules, a common strategy in the design of bioactive compounds.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. The molecular weight is confirmed to be 248.84 g/mol .[1][2][3]

| Property | Value |

| Molecular Formula | C₇H₇BBrFO₃ |

| Molecular Weight | 248.84 g/mol |

| CAS Number | 957120-30-8 |

| Appearance | Typically an off-white to white solid |

| Purity | >96% (Typical) |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C-C bond with an aryl or vinyl halide. This reaction is fundamental in drug discovery for synthesizing bi-aryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: Synthesis of a Bi-aryl Compound

This protocol details a representative Suzuki-Miyaura reaction using this compound and a generic aryl bromide (e.g., 4-bromopyridine hydrochloride) to illustrate the methodology.

Materials:

-

This compound (1.0 eq)

-

4-Bromopyridine hydrochloride (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

TLC plates (Silica gel 60 F₂₅₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Saturated NaCl solution)

Procedure:

-

Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromopyridine hydrochloride, and potassium phosphate.

-

Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated NaCl solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final bi-aryl product.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling protocol described above.

Relevance in Drug Discovery: Kinase Signaling Pathways

Bi-aryl molecules synthesized using reagents like this compound are often investigated as inhibitors of protein kinases. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The diagram below represents a simplified, generic kinase signaling cascade that such inhibitors might target.

References

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. Its utility, particularly in the construction of complex molecular architectures, makes it a valuable reagent in the field of drug discovery and materials science. This document outlines its chemical structure, properties, representative synthetic protocols, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is an organoboron compound featuring a phenyl ring substituted with bromo, fluoro, methoxy, and boronic acid functional groups. This distinct substitution pattern offers multiple reaction sites and influences the electronic properties of the molecule, making it a versatile intermediate in organic synthesis.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| CAS Number | 957120-30-8 | [1][2] |

| Molecular Formula | C₇H₇BBrFO₃ | [1][2] |

| Molecular Weight | 248.84 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥96% | [1] |

| Boiling Point | 349.7 ± 52.0 °C (Predicted) | [3] |

| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 7.37 ± 0.58 (Predicted) | [3] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Recommended storage temperature is 2-8°C.[3]

Experimental Protocols

While specific, peer-reviewed protocols for the synthesis and reaction of this compound are not widely published, representative procedures can be established based on well-known methodologies for analogous compounds.

Representative Synthesis Protocol

The synthesis of arylboronic acids is commonly achieved via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a generalized protocol for the synthesis of this compound from 2,4-dibromo-5-fluoroanisole, adapted from established procedures for similar halogenated aromatic compounds.[4][5]

Reaction Scheme:

-

Lithiation: 2,4-dibromo-5-fluoroanisole is treated with n-butyllithium (n-BuLi) at low temperature to induce a selective lithium-halogen exchange at the more sterically accessible bromine atom.

-

Borylation: The resulting aryllithium intermediate is quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronic ester.

-

Hydrolysis: The boronic ester is hydrolyzed with an aqueous acid to yield the final this compound product.

Materials:

-

2,4-dibromo-5-fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,4-dibromo-5-fluoroanisole (1.0 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

-

In a separate flask, dissolve triisopropyl borate (1.2 eq.) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.[6] The following is a representative protocol for the coupling of an aryl boronic acid with an aryl halide.

Materials:

-

This compound (1.1 eq.)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1 eq.), the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery Workflow

Substituted arylboronic acids are indispensable tools in the drug discovery pipeline. They serve as versatile building blocks that allow for the rapid generation of diverse chemical libraries through reactions like the Suzuki-Miyaura coupling. This enables medicinal chemists to perform structure-activity relationship (SAR) studies efficiently.

The diagram below illustrates a typical workflow where an arylboronic acid, such as this compound, is used to synthesize novel compounds for biological screening.

References

- 1. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]

- 2. This compound CAS#: 957120-30-8 [amp.chemicalbook.com]

- 3. This compound | 957120-30-8 [chemicalbook.com]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-bromo-4-fluoro-1-methoxybenzene, followed by its conversion to the target boronic acid. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the methylation of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-1-methoxybenzene. The subsequent step employs a lithium-halogen exchange reaction on this intermediate, followed by borylation with a borate ester to afford the final product. This method is analogous to established procedures for the synthesis of structurally similar phenylboronic acids.

A visual representation of the overall synthetic workflow is provided below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-fluoro-1-methoxybenzene

This procedure outlines the methylation of 2-bromo-4-fluorophenol.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.10 mol) |

| 2-bromo-4-fluorophenol | 496-69-5 | 191.01 | 19.11 g (0.10 mol) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 13.80 g (0.10 mol) |

| Methyl Iodide (MeI) | 74-88-4 | 141.94 | 14.2 g (0.10 mol) |

| Acetone | 67-64-1 | 58.08 | 150 mL |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 200 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

| Water (H₂O) | 7732-18-5 | 18.02 | 350 mL |

Procedure:

-

To a stirred solution of 2-bromo-4-fluorophenol (19.11 g, 0.10 mol) in acetone (150 mL), add potassium carbonate (13.80 g, 0.10 mol) and methyl iodide (14.2 g, 0.10 mol) at room temperature.

-

Reflux the mixture for 6 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Pour the residue into water (150 mL) and extract with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to afford the product as a light yellow oil.

Quantitative Data:

| Product | Yield |

| 2-bromo-4-fluoro-1-methoxybenzene | 94% |

Step 2: Synthesis of this compound

This procedure details the lithium-halogen exchange and subsequent borylation to yield the final product. This protocol is adapted from a similar synthesis of a related compound.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.10 mol) |

| 2-bromo-4-fluoro-1-methoxybenzene | 452-08-4 | 205.03 | 20.5 g (0.10 mol) |

| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 109-72-8 | 64.06 | 44 mL (0.11 mol) |

| Trimethyl borate (B(OMe)₃) | 121-43-7 | 103.91 | 12.5 g (0.12 mol) |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL |

| Hydrochloric acid (HCl), 1 M | 7647-01-0 | 36.46 | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluoro-1-methoxybenzene (20.5 g, 0.10 mol) in anhydrous tetrahydrofuran (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate (12.5 g, 0.12 mol) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Expected Quantitative Data (based on similar reactions):

| Product | Expected Yield |

| This compound | 70-85% |

Logical Relationship of the Synthesis

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Caption: Logical flow of the synthesis of this compound.

In-Depth Technical Guide: 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a specialized synthetic building block, primarily utilized in the field of organic chemistry and drug discovery. Its structural features, including a bromine atom, a fluorine atom, and a methoxy group on the phenylboronic acid scaffold, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the available data and applications for this compound, with a focus on its role in carbon-carbon bond formation.

Solubility Data

General Solubility Profile of Arylboronic Acids:

| Solvent Class | General Solubility | Notes |

| Polar Aprotic Solvents | Often soluble | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane |

| Polar Protic Solvents | Variable solubility | Methanol, Ethanol, Water (often sparingly soluble) |

| Nonpolar Solvents | Generally poorly soluble | Hexanes, Toluene |

It is recommended to perform small-scale solubility tests to determine the optimal solvent system for a specific application. For many reactions, such as the Suzuki-Miyaura coupling, the solubility of the boronic acid in the reaction mixture is a critical factor for achieving high yields.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of biaryl and poly-aryl structures, which are common motifs in biologically active molecules.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degassed solvent(s) are added to the flask via syringe. The reaction mixture is stirred to ensure homogeneity.

-

Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This catalytic cycle illustrates the fundamental steps of oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid, and concluding with reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.

3-Bromo-6-fluoro-2-methoxyphenylboronic acid safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, physical and chemical properties, and a representative experimental protocol for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical agents and other advanced materials.

Compound Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 957120-30-8 | [1] |

| Molecular Formula | C₇H₇BBrFO₃ | [1] |

| Molecular Weight | 248.84 g/mol | [1][3] |

| Physical Form | Solid | |

| Melting Point | 130-135 °C |

Safety and Handling

Hazard Identification

Based on GHS classifications for similar boronic acids, this compound may be classified as:

-

Acute toxicity, oral (Category 4)[4]

-

Skin corrosion/irritation (Category 2)[4]

-

Serious eye damage/eye irritation (Category 2A)[4]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][6]

-

Disposal: Dispose of contents/container in accordance with local regulations.[5]

First-Aid Measures

-

Inhalation: Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of boron, Hydrogen fluoride.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Arylboronic acids can be hygroscopic.[5][7] Recommended storage temperature is often at room temperature or refrigerated (2-8°C).[8]

Toxicological and Ecological Information

Detailed quantitative data for this compound is largely unavailable. The following is based on general information for arylboronic acids.

Toxicological Information

-

Acute Toxicity: Data not available for this specific compound. Similar compounds are classified as harmful if swallowed.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Arylboronic acids have been found to be weakly mutagenic in some microbial assays.[9]

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]

-

Specific Target Organ Toxicity - Repeated Exposure: Data not available.

-

Aspiration Hazard: Data not available.

Ecological Information

-

Toxicity to fish: No data available.[10]

-

Toxicity to daphnia and other aquatic invertebrates: No data available.[10]

-

Toxicity to algae: No data available.[10]

-

Persistence and Degradability: No data available.[10]

-

Bioaccumulative Potential: No data available.[10]

-

Mobility in Soil: No data available.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below is a general, representative protocol.[11][12] Researchers should optimize conditions for their specific substrates.

Materials

-

This compound (1.0 - 1.5 equivalents)

-

Aryl halide or triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizations

General Workflow for Handling Arylboronic Acids

Caption: A flowchart illustrating the key steps for the safe handling of arylboronic acids.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 957120-30-8 [chemicalbook.com]

- 3. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. laballey.com [laballey.com]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Technical Profile of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of the commercial availability, chemical properties, and synthetic applications of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid (CAS No. 957120-30-8), a key building block in medicinal chemistry and organic synthesis. This guide is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and chemical synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is offered in various purities and quantities to suit a range of research and development needs.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Clearsynth | High Quality | 957120-30-8 | C7H7BBrFO3 | 248.84 |

| CookeChem | 96% | 957120-30-8 | C7H7BBrFO3 | 248.84 |

| ChemScene | ≥98% | 1309980-91-3 | C7H7BBrFO3 | 248.84 |

| Amerigo Scientific | 98% | Not Specified | Not Specified | Not Specified |

| BLDpharm | 96% | 957120-30-8 | Not Specified | Not Specified |

| ChemicalBook | Varies | 957120-30-8 | C7H7BBrFO3 | 248.84 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 957120-30-8 | Clearsynth[1], CookeChem[2], ChemicalBook[3] |

| Molecular Formula | C7H7BBrFO3 | Clearsynth[1], CookeChem[2], ChemicalBook[3] |

| Molecular Weight | 248.84 g/mol | Clearsynth[1], CookeChem[2], ChemicalBook[3] |

| Appearance | White to off-white powder or crystalline solid | General knowledge |

| Purity | Typically ≥96% | CookeChem[2], BLDpharm[4] |

Applications in Organic Synthesis

Boronic acids are versatile intermediates in organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] These reactions are fundamental in the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[5] The presence of bromo, fluoro, and methoxy functional groups on the phenyl ring of this compound makes it a valuable building block for introducing this substituted moiety into a target molecule, allowing for the fine-tuning of its steric and electronic properties.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling reaction using an aryl halide and this compound. The specific conditions may require optimization depending on the substrate.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the logical steps involved in setting up and performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures.[1][2] The presence of fluoro and methoxy substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules.[2]

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse coupling partners.[5]

General Reaction Scheme

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.[3]

Key Components of the Suzuki Coupling Reaction

References

Application Notes and Protocols for 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable reagent for the synthesis of complex biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The methodologies detailed below are based on established principles of Suzuki-Miyaura, Stille, and Heck cross-coupling reactions and can be adapted for specific research and development needs.

Introduction to this compound

This compound is a trifunctional organoboron compound featuring a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring. This unique substitution pattern offers multiple opportunities for synthetic diversification. The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The presence of the bromine atom allows for subsequent cross-coupling or other transformations, making it a valuable linchpin for the construction of complex molecules. The fluoro and methoxy groups can influence the electronic properties and metabolic stability of the final products, which is of particular interest in drug discovery.

Chemical Structure:

Key Properties:

| Property | Value |

| CAS Number | 957120-30-8[1][2][3][4] |

| Molecular Formula | C₇H₇BBrFO₃[2][3] |

| Molecular Weight | 248.84 g/mol [2][3] |

| Appearance | White to off-white solid[2][5] |

| Primary Application | Suzuki-Miyaura cross-coupling reactions[2][5] |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most common application for this compound, enabling the formation of biaryl structures. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).

General Reaction Scheme:

Where Ar-X is an aryl or vinyl halide/triflate.

Experimental Protocol: Synthesis of a Substituted Biaryl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (10 mL) and degassed water (2.5 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table presents hypothetical but expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on typical yields for similar reactions.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 75-85 |

Stille Cross-Coupling Reactions

While less common for boronic acids, the principles of Stille coupling can be conceptually applied. In a true Stille reaction, an organotin reagent is used. For the purpose of these notes, we will consider a hypothetical scenario where the boronic acid is converted to an organostannane in situ or used in a related coupling, though this is not a standard application. A more direct application involves using the bromine atom on the 3-Bromo-6-fluoro-2-methoxyphenyl moiety as the electrophilic partner after an initial Suzuki coupling.

Heck Cross-Coupling Reactions

The Heck reaction typically involves the coupling of an aryl halide with an alkene. The bromine atom on the this compound can serve as the electrophilic partner in a Heck reaction. This allows for the introduction of a vinyl group, which can be a valuable functional handle for further synthetic transformations.

General Reaction Scheme (using the bromo-aryl moiety):

Catalytic Cycle of Suzuki-Miyaura Coupling

References

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] 3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry.[2][3] Its utility stems from its dual reactivity: the boronic acid moiety can couple with an aryl/heteroaryl halide, or the bromo group can react with another organoboron species.

However, the steric and electronic properties of this substrate—specifically the ortho-substituents (fluoro and methoxy groups) adjacent to both the bromine and boronic acid functionalities—present significant challenges. Such sterically hindered substrates often lead to low reaction rates and yields.[4][5] This document provides detailed protocols and guidance for optimizing the palladium-catalyzed Suzuki-Miyaura coupling of this compound, focusing on catalyst systems proven to be effective for sterically demanding substrates.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. For sterically hindered substrates, the oxidative addition and reductive elimination steps can be particularly slow, necessitating the use of specialized ligands to facilitate these transformations.[5]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of carbon-carbon bonds between aromatic rings, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1] This document provides detailed application notes and protocols for the use of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid as a building block in the synthesis of complex biaryl compounds. The strategic placement of bromo, fluoro, and methoxy functionalities on the phenylboronic acid ring offers unique opportunities for the synthesis of highly substituted and potentially biologically active molecules.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an aryl or heteroaryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table presents representative data based on typical conditions and expected outcomes for similar Suzuki-Miyaura reactions. These values should be considered as a guideline for reaction optimization.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (3:1) | 90 | 8 | 80-90 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 110 | 16 | 75-85 |

| 4 | 1-Iodonaphthalene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 2-MeTHF | 80 | 10 | 90-98 |

| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | CsF | t-Amyl Alcohol | 100 | 12 | 82-92 |

Note: Yields are estimates based on analogous reactions and will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or oil bath

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and UV lamp

Detailed Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq.), the aryl halide (1.0 mmol, 1.0 eq.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask under a positive pressure of inert gas.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using a preheated oil bath.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Note: A Scalable Synthesis Protocol for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, scalable protocol for the synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. The protocol is designed to be robust and reproducible for laboratory and pilot-plant scale production.

Introduction

This compound (CAS No. 957120-30-8) is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-bromo-6-fluoro-2-methoxyphenyl moiety into complex molecules.[1][2][3][4][5] Its structural features, including the ortho-methoxy group, a fluorine atom, and a bromine handle, make it a versatile partner in the synthesis of pharmaceuticals and advanced materials. This application note details a proposed synthetic route and a scalable protocol for its preparation, starting from commercially available 1-bromo-4-fluoro-2-methoxybenzene.

Chemical Properties

| Property | Value |

| CAS Number | 957120-30-8 |

| Molecular Formula | C₇H₇BBrFO₃ |

| Molecular Weight | 248.84 g/mol [1][6] |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like THF, Dioxane, and Methanol |

Proposed Synthetic Route

The synthesis proceeds via a directed ortho-metalation (lithiation) of 1-bromo-4-fluoro-2-methoxybenzene, followed by borylation with triisopropyl borate and subsequent acidic workup to yield the desired boronic acid. This method is analogous to established procedures for the synthesis of similar substituted phenylboronic acids.[7][8]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a 100 g scale synthesis. Adjustments may be necessary for larger scales, particularly concerning temperature control and reagent addition rates.

Materials and Equipment

| Reagents | Equipment |

| 1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq) | 5 L three-necked round-bottom flask with overhead stirrer |

| Anhydrous Tetrahydrofuran (THF) | Low-temperature thermometer |

| n-Butyllithium (n-BuLi) in hexanes (2.5 M, 1.1 eq) | Addition funnel |

| Triisopropyl borate (1.2 eq) | Nitrogen or Argon gas inlet |

| Hydrochloric acid (2 M aqueous solution) | Dry ice/acetone bath |

| Ethyl acetate | Rotary evaporator |

| Brine (saturated NaCl solution) | Buchner funnel and filter paper |

| Anhydrous magnesium sulfate |

Safety Precautions

-

n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

The reaction is conducted at very low temperatures (-78 °C). Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.[9][10]

-

Work in a well-ventilated fume hood.

Synthesis Procedure

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a 5 L three-necked flask with an overhead stirrer, a low-temperature thermometer, and an addition funnel.

-

Initial Solution: Charge the flask with 1-bromo-4-fluoro-2-methoxybenzene (100 g, 0.483 mol) and anhydrous THF (2 L).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 212.5 mL, 0.531 mol, 1.1 eq) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for an additional 2 hours.

-

Borylation: Add triisopropyl borate (134.3 mL, 0.580 mol, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

-

Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2 M aqueous HCl (800 mL) while stirring vigorously.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

-

Washing: Combine the organic layers and wash with brine (500 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with cold hexanes to afford the final product.

Data Presentation: Process Monitoring

For a successful scale-up, it is crucial to monitor key reaction parameters. The following table provides a template for recording data at different scales.

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |

| Starting Material (g) | 1.0 | 100 | 1000 |

| n-BuLi Addition Time (min) | 10 | 90 | 300 |

| Max. Internal Temp. (°C) | -72 | -70 | -68 |

| Reaction Time (h) | 18 | 18 | 24 |

| Crude Yield (g) | ~1.1 | ~115 | ~1180 |

| Purified Yield (g) | ~0.9 | ~95 | ~980 |

| Purity (by HPLC, %) | >98% | >98% | >98% |

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[11][12][13]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

This reaction allows for the efficient synthesis of complex biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. The presence of the bromine atom on the boronic acid allows for further functionalization after the initial coupling reaction.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 957120-30-8 [chemicalbook.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. (3-bromo-6-fluoro-2-methoxy-phenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]

- 5. This compound CAS#: 957120-30-8 [amp.chemicalbook.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. benchchem.com [benchchem.com]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Products from 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of products derived from reactions involving 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a versatile building block in medicinal chemistry and materials science. The primary focus is on the purification of biaryl products resulting from Suzuki-Miyaura cross-coupling reactions, a common application for this reagent.

Introduction

This compound is a valuable reagent for introducing a substituted phenyl moiety into organic molecules. The resulting products often require rigorous purification to remove unreacted starting materials, catalysts, and byproducts. This document outlines systematic procedures for aqueous work-up, column chromatography, and recrystallization, tailored to address the specific challenges associated with the purification of fluorinated and methoxy-substituted biaryl compounds.

Common Reaction and Potential Impurities

The most prevalent reaction involving this compound is the Suzuki-Miyaura cross-coupling. A typical reaction scheme is shown below:

Potential Impurities Include:

-

Unreacted Starting Materials: this compound and the coupling partner.

-

Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid or the coupling partner. The presence of oxygen can promote the homocoupling of the boronic acid reactant.[1]

-

Residual Palladium Catalyst: Both heterogeneous (e.g., Pd on carbon) and homogeneous (e.g., Pd(PPh₃)₄) catalysts may contaminate the product.

-

Inorganic Salts: Formed from the base used in the reaction (e.g., carbonates, phosphates).

-

Boronic Acid-Related Byproducts: Boronic acids can be prone to protodeboronation.[2]

Purification Workflow

A general workflow for the purification of products from reactions with this compound is depicted below. The choice of specific techniques will depend on the physical properties of the desired product (solid or oil) and the nature of the impurities.

Caption: General purification workflow.

Experimental Protocols

Protocol 1: Aqueous Work-up

This initial step is crucial for removing the bulk of inorganic salts and water-soluble impurities.

Methodology:

-

Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[3][4] Perform the extraction at least twice to ensure complete recovery.

-

Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[4]

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.

Methodology:

-

TLC Analysis: Before performing column chromatography, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point for fluorinated, methoxy-substituted biaryls is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired product.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

-

-

Elution:

-

Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Suggested Solvent Systems for Column Chromatography

| Solvent System (v/v) | Target Compound Polarity | Notes |

| Hexanes / Ethyl Acetate | Low to Medium | A versatile system for many biaryl compounds.[7] |

| Petroleum Ether / Dichloromethane | Low to Medium | Good for separating less polar compounds. |

| Toluene / Ethyl Acetate | Medium | Can provide different selectivity compared to alkane-based systems. |

| Dichloromethane / Methanol | High | Suitable for more polar products.[5] |